molecular formula C16H20N2O2 B8662179 tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Cat. No.: B8662179
M. Wt: 272.34 g/mol
InChI Key: GYWXMBVEQHYXQD-UHFFFAOYSA-N
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Description

tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate: is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and temperatures ranging from room temperature to elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its benzazepine core is known to interact with various biological targets, making it a useful tool in drug discovery .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their function and leading to downstream effects in biological pathways .

Comparison with Similar Compounds

  • tert-butyl 7-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
  • tert-butyl 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate
  • tert-butyl 7-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Comparison: Compared to these similar compounds, tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is unique due to the presence of the cyano group. This functional group imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 7-cyano-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18/h4-5,10H,6-9H2,1-3H3

InChI Key

GYWXMBVEQHYXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine (4.78 g, 12.1 mmol), zinc cyanide (1.42 g, 15.6 mmol) and tetrakis-triphenylphosphine palladium (0) (1.4 g, 1.2 mmol, 10 mol %), in dry dimethylformamide (50 ml) was stirred at 100° C. for 3 h under argon. After cooling to room temperature the reaction mixture was diluted with ethyl acetate (120 ml) and filtered. The filtrate was washed with saturated aqueous sodium bicarbonate (100 ml), then water (2×50 ml), then brine (50 ml). The organic layer was dried over sodium sulfate and evaporated in vacuo to give brown oil, which was purified by chromatography on silica gel with 20-100% ethyl acetate—hexane elution to give the title compound (0.765 g, 23%) as a brown oil.
Name
3-(tert-butyloxycarbonyl)-7-trifluoromethylsulfonyloxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
4.78 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium (0)
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.42 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
23%

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